Product packaging for Calcium phosphorylcholine chloride(Cat. No.:CAS No. 15557-11-6)

Calcium phosphorylcholine chloride

Cat. No.: B3419755
CAS No.: 15557-11-6
M. Wt: 329.73 g/mol
InChI Key: JGULOZKZZMBGFX-UHFFFAOYSA-L
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Description

Overview of Phosphorylcholine (B1220837) Derivatives in Biological Systems

Phosphorylcholine (ChoP) is a fundamental molecule found across all domains of life, from bacteria to eukaryotes. nih.gov It consists of a negatively charged phosphate (B84403) group linked to a positively charged choline (B1196258) group, making it a zwitterionic head group for various phospholipids (B1166683). wikipedia.org These derivatives are not merely structural components but are active participants in a multitude of cellular processes.

Role in Cell Membrane Structure and Signaling

Phosphatidylcholine (PC), a key phosphorylcholine derivative, is the most abundant phospholipid in the membranes of mammalian cells, constituting about 50% of the total cellular phospholipids. aocs.org Its cylindrical shape is vital for maintaining the integrity and functionality of membranes. aocs.org The composition of fatty acids attached to the phosphatidylcholine backbone plays a critical role in regulating the physical properties of membranes, such as fluidity. nih.gov

Beyond their structural role, phosphorylcholine derivatives are integral to cell signaling. ontosight.aiyoutube.com They serve as a reservoir for signaling molecules like arachidonic acid and diacylglycerol. aocs.org Specific isoforms of phosphatidylcholine have been shown to be involved in processes that are not exclusively physical, such as gene regulation and the homeostatic control of serum glucose. tandfonline.com For instance, certain phosphatidylcholine derivatives can be used to study lipid modification and signaling pathways within cells. ontosight.ai

Involvement in Neurotransmission and Cell Communication

Choline, a precursor to phosphorylcholine, is essential for the synthesis of acetylcholine (B1216132), a primary neurotransmitter that governs functions like memory, mood, and muscle control. mdpi.com The process of synaptic signaling, which is fundamental to the nervous system, involves the release of neurotransmitters like acetylcholine into the synaptic space to transmit signals between nerve cells or from nerve cells to muscle cells. youtube.com

Recent evidence suggests that choline itself can act as an intracellular messenger. mdpi.comnih.gov It binds to Sigma-1 receptors, potentiating calcium signals evoked by inositol (B14025) trisphosphate (IP₃). nih.gov This highlights a direct role for choline and its derivatives in modulating crucial signaling pathways within cell communication.

Prevalence in Eukaryotic Biofilms and Prokaryotes

While phosphatidylcholine is a hallmark of eukaryotic membranes, it is also present in approximately 10% of bacterial species, particularly those that interact with eukaryotic hosts. nih.gov In these prokaryotes, phosphorylcholine is often found on surface structures and plays a critical role in pathogenesis and symbiotic interactions. nih.govnih.gov For example, in Haemophilus influenzae, phosphorylcholine expression contributes to biofilm maturation. nih.gov

The presence of phosphorylcholine on the surface of bacteria like Streptococcus pneumoniae is a key factor in their interaction with the host's immune system. nih.gov Bacteria have developed specific pathways, such as the Lic-1 pathway, to acquire choline from their environment and attach it to their surface glycoconjugates. nih.gov

Contribution to Lipid Metabolism and Phospholipid Biosynthesis

Phosphatidylcholine is central to lipid metabolism and is synthesized through two primary pathways in eukaryotes: the CDP-choline pathway (also known as the Kennedy pathway) and the methylation pathway. ontosight.aicdnsciencepub.com The CDP-choline pathway involves the conversion of choline to phosphocholine (B91661), which is then converted to CDP-choline and finally to phosphatidylcholine. ontosight.ai The methylation pathway, which primarily occurs in the liver, involves the three-step methylation of phosphatidylethanolamine. cdnsciencepub.com

Significance of Calcium in Biological Processes

Calcium Signaling Pathways

Calcium ions (Ca²⁺) are ubiquitous second messengers that orchestrate a vast array of cellular processes. nih.govfrontiersin.org Cells maintain a very low resting concentration of cytoplasmic Ca²⁺, typically around 100 nM, which is thousands of times lower than the extracellular concentration. wikipedia.org This steep electrochemical gradient allows for rapid and transient increases in intracellular Ca²⁺ in response to various stimuli. wikipedia.org

A common pathway for initiating a calcium signal is the phospholipase C (PLC) pathway. wikipedia.org Activation of cell surface receptors by signals like hormones or neurotransmitters can activate PLC. wikipedia.orgyoutube.com This enzyme then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgyoutube.com IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. youtube.comnih.gov This elevation in cytosolic Ca²⁺ can then activate a multitude of downstream effectors, including protein kinases and other enzymes, leading to diverse cellular responses. wikipedia.org

Maintenance of Cellular Homeostasis

Calcium is a universal carrier of biological information and its concentration within and outside the cell is tightly regulated to maintain cellular homeostasis. nih.govyoutube.com This regulation is critical for a multitude of cellular functions, including signal transduction, muscle contraction, and gene expression. youtube.comyoutube.com The endoplasmic reticulum serves as a major intracellular storage site for calcium, releasing it in a controlled manner to generate cellular signals. nih.gov

Interaction with Phospholipid Bilayers

The interaction of calcium ions with phospholipid bilayers is a complex process that can alter the physical properties of the cell membrane. nih.govpsu.edu Calcium ions can bind to the negatively charged phosphate groups of phospholipids, including phosphatidylcholine. nih.govnih.gov This binding can lead to a tighter packing of the lipid molecules, increasing the rigidity and stability of the bilayer. nih.gov

Studies have shown that calcium ions are essential for the translocation of phosphorus compounds across a phosphatidylcholine-containing organic phase, suggesting that these compounds interact with phosphatidylcholine by forming complexes with Ca2+. nih.gov The presence of calcium can induce changes in the orientation of both the lipid headgroups and surrounding water molecules at the membrane interface. nih.gov This interaction is fundamental to membrane structure and function, influencing processes that occur at the cell surface. acs.org

Rationale for Investigating Calcium Phosphorylcholine Chloride

The scientific and commercial interest in this compound stems from its versatile role as a key building block in the synthesis of various high-value compounds. Its unique structure, combining the biocompatible phosphorylcholine moiety with a reactive chloride and a biologically significant calcium ion, makes it a valuable intermediate in several fields.

Identification as a Key Intermediate in Bioactive Phosphatide Synthesis

This compound is a crucial intermediate in the synthesis of bioactive phosphatides. google.com It serves as a core raw material for the production of compounds like cytidine (B196190) diphosphocholine (CDPC). patsnap.compatsnap.com Furthermore, it is an important precursor for the synthesis of other bioactive phospholipids such as L-α-glycerylphosphorylcholine (L-α-GPC), lysophosphatidylcholine (B164491) (LPC), and phosphatidylcholine (PC). google.commdpi.com The synthesis of these complex molecules often involves the initial preparation of phosphorylcholine chloride, which is then converted to the calcium salt to facilitate subsequent reaction steps. patsnap.comchemicalbook.com

Potential as a Novel Active Pharmaceutical Intermediate

The utility of this compound extends to its role as an active pharmaceutical intermediate (API). pharmacompass.comgoogle.com Its application as a starting material for the synthesis of various pharmaceutical products is well-documented in patent literature. google.commedchemexpress.com The presence of the phosphorylcholine group is particularly significant, as this moiety is found in eukaryotic biofilms and exhibits a range of immunomodulatory properties. medchemexpress.comaurorium.com This makes it a valuable component in the design of new drugs. For instance, it is a component of drug delivery micelles, where it can enhance cellular internalization. medchemexpress.comaurorium.com

Relevance in the Development of Medical Materials

The phosphorylcholine group is renowned for its excellent biocompatibility, largely because it is the main phospholipid head group on the outer surface of red blood cell membranes. google.comnih.gov This has led to the extensive use of phosphorylcholine-containing polymers in the development of advanced medical materials and devices. nih.govresearchgate.net These materials exhibit reduced biofouling and are less likely to trigger adverse host responses.

This compound, as a source of the phosphorylcholine group, is therefore highly relevant in this field. google.com Polymers incorporating phosphorylcholine can be used to coat the surfaces of medical devices such as stents and hollow fiber membranes, significantly improving their blood compatibility. nih.gov These coatings create a highly hydrated and lubricious surface that prevents protein adsorption and cell adhesion, which can in turn inhibit bacterial adhesion and biofilm formation. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H21CaClNO8P B3419755 Calcium phosphorylcholine chloride CAS No. 15557-11-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGULOZKZZMBGFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21CaClNO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035939
Record name Phosphocholine chloride calcium salt tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72556-74-2, 15557-11-6
Record name Phosphocholine chloride calcium salt tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline chloride O-(calcium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Mechanistic Investigations of Calcium Phosphorylcholine Chloride

Synthetic Routes from Choline (B1196258) Chloride

The most common precursor for the synthesis of calcium phosphorylcholine (B1220837) chloride is choline chloride. google.com These methods primarily involve the phosphorylation of the hydroxyl group of choline.

Phosphorylation with Various Reagents (e.g., Phosphorus Oxychloride, Polyphosphoric Acid, Phosphoric Acid)

The phosphorylation of choline chloride can be achieved using several phosphorylating agents, each with distinct reaction conditions. google.commdpi.comgoogle.com

Phosphorus Oxychloride (POCl₃) : In a laboratory setting, phosphorus oxychloride is a common reagent for phosphorylation. wikipedia.org One method involves dissolving choline chloride in water and slowly adding it to a solution of phosphorus oxychloride in anhydrous chloroform (B151607) under a nitrogen atmosphere. mdpi.com The reaction proceeds at room temperature for several hours. mdpi.com After the reaction, the mixture is quenched with deionized water to remove any unreacted phosphorus oxychloride. mdpi.com

Phosphoric Acid (H₃PO₄) : A widely used method involves the direct reaction of choline chloride with an excess of phosphoric acid. google.compatsnap.com The process often begins by slowly adding phosphoric acid to crude choline chloride under reduced pressure. chemicalbook.compatsnap.com The temperature is then incrementally increased, first to drive off water through vacuum distillation, and then raised further to facilitate the condensation reaction over several hours. chemicalbook.compatsnap.com One embodiment of this method specifies a reaction temperature of 160-165°C. patsnap.com Another variation involves heating choline chloride and phosphoric acid at 180°C under a decompression pressure of -0.1MPa for 12 hours. google.com

Polyphosphoric Acid (PPA) : Polyphosphoric acid is another effective phosphorylating agent for this synthesis. google.comgoogle.com In this process, an aqueous solution of choline chloride is first dehydrated by heating under reduced pressure. google.com Subsequently, polyphosphoric acid is introduced, and the mixture is heated to around 150°C for an extended period (over 15 hours) to form phosphorylcholine chloride. google.com

The resulting phosphorylcholine chloride mixture from these methods is then typically dissolved in water and treated with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate, to precipitate the final product, calcium phosphorylcholine chloride. google.comgoogle.comevitachem.com

Table 1: Comparison of Phosphorylation Reagents for Choline Chloride
Phosphorylating ReagentTypical Reaction ConditionsKey Process StepsReference
Phosphorus OxychlorideRoom temperature, 4 hoursSlow addition of aqueous choline chloride to POCl₃ in chloroform; Quenching with water. mdpi.com
Phosphoric Acid70°C to 180°C, 4-12 hours, under vacuum (-0.09 to -0.1 MPa)Initial vacuum distillation to remove water, followed by high-temperature condensation. google.comchemicalbook.compatsnap.com
Polyphosphoric Acid~150°C, >15 hoursDehydration of choline chloride solution followed by reaction with PPA. google.com

Reaction with Ethylene (B1197577) Glycol and Organic Alkali for Intermediate Formation

An alternative pathway involves the creation of a cyclic phosphate (B84403) intermediate. google.com This method begins by reacting phosphorus oxychloride with ethylene glycol at a low temperature (between -5°C and 0°C) in the presence of an organic alkali, such as triethylamine, diisopropylethylamine, or pyridine. google.com This reaction yields the intermediate 2-chloro-1,3,2-dioxaphospholane-2-oxide. google.com The proposed mechanism suggests that one hydroxyl group of ethylene glycol reacts with a P-Cl bond on phosphorus oxychloride, leading to an intramolecular phosphorylation reaction. google.com

Subsequent Reaction with Trimethylamine (B31210) and Calcium Chloride

The intermediate, 2-chloro-1,3,2-dioxaphospholane-2-oxide, is then reacted with an aqueous solution of trimethylamine. google.com This step proceeds at an elevated temperature (e.g., 80°C) to open the cyclic phosphate ring and form phosphorylcholine chloride. google.com Following this, calcium chloride is added to the solution to produce the final product, this compound. google.com The molar ratio of the intermediate to calcium chloride is typically in the range of 1:1 to 1:1.2. google.com The product is then isolated by filtration and drying. google.com

Condensation Reactions under Decompression and Heated Conditions

Many synthetic routes from choline chloride utilize condensation reactions performed under reduced pressure and high temperatures to drive the reaction to completion by removing water. google.comchemicalbook.com For instance, the reaction between solid choline chloride and excess phosphoric acid is carried out under decompression (e.g., -0.095MPa to -0.1MPa) and at high temperatures (e.g., 160°C to 180°C) for several hours (4 to 12 hours). google.com Similarly, the reaction of crude choline chloride with phosphoric acid involves an initial vacuum distillation at 70°C, followed by a prolonged reaction at 120°C under a pressure of -0.09 MPa for 6 hours. chemicalbook.compatsnap.com These conditions facilitate the esterification between the hydroxyl group of choline and phosphoric acid. google.comchemicalbook.com

Table 2: Parameters for Decompression and Heated Condensation
ReactantsTemperaturePressureDurationReference
Choline Chloride, Phosphoric Acid160°C - 180°C-0.09 to -0.1 MPa4 - 12 hours google.com
Crude Choline Chloride, Phosphoric Acid70°C (distillation), then 120°C (reaction)-0.09 MPa6 hours chemicalbook.compatsnap.com

Alternative Synthetic Approaches

While routes from choline chloride are prevalent, other starting materials can also be employed.

Chloroethanol-Based Synthesis

An alternative synthesis starts with chloroethanol. google.comgoogle.com In this method, chloroethanol is first phosphorylated using reagents like phosphoryl chloride and ethyl metaphosphate. google.comgoogle.com The resulting phosphorylated intermediate is then reacted with trimethylamine, which converts the intermediate into phosphorylcholine chloride. google.comgoogle.com This approach avoids the direct use of choline chloride as the starting material. google.com

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound. This includes identifying key intermediates, potential byproducts, and the influence of various reaction conditions.

Proposed Intermediate Formation and Byproducts

In a related synthetic approach to functionalize alcohols with phosphocholine (B91661), a proposed mechanism involves the protonation of a phosphoramidite (B1245037) reagent, leading to a key tetrazolylphosphoramidite intermediate. nih.gov This intermediate then reacts with the alcohol to form a phosphite (B83602) ester, which is subsequently oxidized to yield the final phosphocholine product. nih.gov While this specific example does not directly involve diphenyl phosphoryl chloride, it highlights the stepwise nature and intermediate-driven pathways common in phosphorylation reactions.

Influence of pH and Solvent Systems on Reaction Outcome

The pH of the reaction medium and the choice of solvent system are critical factors that significantly impact the synthesis of this compound.

During the preparation of the calcium salt from phosphorylcholine chloride, the pH is carefully adjusted. For instance, after the initial phosphorylation, the pH is often raised to a specific value, such as 8.0, 8.2, or 8.5, by adding calcium hydroxide. google.compatsnap.com This step is crucial for the neutralization and subsequent crystallization of the calcium salt. google.com In flow synthesis applications, maintaining a basic pH, for example between 10.2 and 10.3, has been shown to be optimal for dissolving phosphorylcholine and achieving high conversion rates. mdpi.com The uptake of choline itself into cells has also been observed to be influenced by external pH, with changes from 7.4 to either 6.5 or 8.1 increasing the maximum velocity (Vmax) of uptake in nerve cell cultures. nih.gov

The solvent system plays a multifaceted role in the reaction. In some methods, water is used to dissolve choline chloride before its reaction with the phosphorylating agent. mdpi.com However, since water can react with certain phosphorylating agents like POCl3, its quantity must be carefully optimized. mdpi.com The use of co-solvent systems, such as water and ethanol (B145695), has been found to improve the solubility of intermediates like phosphorylcholine, leading to enhanced reaction conversions. researchgate.net The polarity of the solvent can also dramatically affect reaction rates and even the reaction mechanism itself. For instance, the hydrolysis of certain phosphate esters is significantly faster in less polar solvents like DMSO or cyclohexane (B81311) compared to water. frontiersin.org The choice of solvent can also influence the reaction pathway, as seen in the reaction of 2,4-dinitrophenyl phosphate, where changing the solvent from water to acetonitrile (B52724) alters the mechanistic profile. frontiersin.org

Optimization of Reaction Parameters for Industrial Scale Production

Translating a laboratory-scale synthesis to an industrial process requires meticulous optimization of various reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Temperature and Pressure Control

Temperature is a critical parameter that influences reaction kinetics and product stability. In the synthesis of phosphorylcholine, reactions are often conducted at specific temperatures to achieve optimal conversion. For example, some processes involve heating the reaction mixture to temperatures as high as 160°C or 180°C. google.com Conversely, lower temperatures, such as 25°C, have been found to be optimal in other systems to avoid side reactions and decomposition. mdpi.com The biosynthesis of phosphatidylcholine has also been shown to be temperature-dependent, with different isozymes exhibiting optimal activity at varying temperatures. oup.com For instance, one isozyme's activity is optimal at 35°C, while another shows a broader optimal range of 25-35°C. oup.com The phase transition temperature of phospholipids (B1166683), which is a key physical property, is also a critical consideration in related applications. nih.gov

Pressure control is also utilized in some synthetic protocols. Decompression, or conducting the reaction under reduced pressure (e.g., -0.09 MPa or -0.1 MPa), is a common strategy to facilitate the removal of volatile byproducts like water, thereby driving the reaction towards completion. google.comchemicalbook.com This is particularly relevant in condensation reactions where the continuous removal of water is essential for achieving high yields. researchgate.net

Molar Ratios of Reactants

The stoichiometry of the reactants is a fundamental parameter that must be precisely controlled to maximize product yield and minimize unreacted starting materials. In the synthesis of phosphorylcholine, an excess of the phosphorylating agent is often employed. For example, molar ratios of choline chloride to phosphorylating agents like phosphoric acid have been reported as 1:1.1 and 1:3. google.com In syntheses using POCl3, molar ratios of choline chloride to POCl3 have been explored at 1:5.4, with adjustments to 1:6 and 1:4 to study the effect on reaction time and conversion. mdpi.com It has been observed that a lower molar ratio of the phosphorylating agent can lead to decreased reactivity. mdpi.com In enzymatic syntheses of related compounds, the molar ratio of substrates, such as fatty acids to glycerophosphocholine (GPC), significantly impacts the yield of the desired product. For instance, increasing the molar ratio of a fatty acid to GPC from 1:6.25 to 1:50 was found to increase the yield of lysophosphatidylcholine (B164491) (LPC). researchgate.net

Purification Techniques (e.g., Crystallization, Filtration, Drying)

The purification of this compound from the reaction mixture is a critical step to ensure the high purity required for its use as a pharmaceutical intermediate. The process typically involves a multi-step approach combining crystallization, filtration, and drying.

Crystallization: Crystallization is a primary method for isolating and purifying the product. This is often achieved through anti-solvent crystallization. After the initial synthesis and neutralization, the aqueous solution containing this compound is concentrated, often under vacuum, until solids begin to precipitate. google.comchemicalbook.com An alcohol, such as ethanol, is then added to the concentrated solution. google.comgoogle.com The addition of ethanol, in which the product has low solubility, induces the crystallization of this compound tetrahydrate. chemicalbook.comgoogle.com To maximize the crystal yield, the mixture is often cooled to low temperatures, for instance, between 0°C and 5°C or even as low as -10°C. google.compatsnap.com

Filtration: Once crystallization is complete, the solid product is separated from the liquid phase via filtration. Several filtration techniques are employed:

Press Filtration: This method is used after the neutralization step to remove precipitated impurities, such as those formed by adding alum and calcium hydroxide, resulting in a clear filtrate. google.comgoogle.com

Decompression/Vacuum Filtration: This is commonly used to separate the crystallized product from the mother liquor. google.commdpi.com The resulting solid mass is known as a filter cake. google.com

Ultra-filtration: For achieving very high purity, the aqueous solution of the product can be passed through an ultra-filtration membrane, such as a polypropylene (B1209903) (PP) micro-filtrate membrane with a pore size of 0.2 μm or a 0.45 μm membrane, to remove fine particulate impurities before concentration. google.comgoogle.com

Washing and Drying: After filtration, the filter cake is washed to remove residual impurities and mother liquor. The wash is typically performed with an alcohol solvent, such as a 75% ethanol solution or pure ethanol. google.comgoogle.com The final step is drying the purified product. Vacuum drying is a common method, with temperatures controlled at specific levels, for example, 60°C or 75°C, to obtain the final, dry this compound tetrahydrate. google.comgoogle.com

Table 1: Summary of Purification Techniques for this compound

Technique Description Conditions/Reagents Source(s)
Crystallization Induced by adding an anti-solvent to the concentrated aqueous solution. Anti-solvent: EthanolTemperature: 0 to 5°C, or -10 to -1°C google.comgoogle.compatsnap.com
Filtration Separation of solid product from liquid. Methods: Press filtration, Decompression/Vacuum filtration, Ultra-filtration (0.2-0.45 µm) google.comgoogle.comgoogle.com
Washing Removal of impurities from the filter cake. Solvent: Ethanol, 75% Ethanol/Water google.comgoogle.com

| Drying | Removal of residual solvents. | Method: Vacuum dryingTemperature: 60°C, 75°C, or 100°C | google.comchemicalbook.comgoogle.com |

Yield and Purity Enhancement Strategies

Several strategies are employed to enhance the final yield and purity of this compound, often achieving purities in the range of 98% to 102%. google.comgoogle.com

Optimization of Reaction Conditions: The yield can be significantly improved by carefully controlling reaction parameters such as temperature, time, and pressure during the initial condensation reaction. google.com One patented method reports that optimizing these process steps can increase the yield substantially. google.com

Impurity Precipitation: A key strategy involves the targeted removal of impurities from the crude reaction mixture. One approach is to dissolve the initial condensate in water and then add alum and an excess of calcium hydroxide. google.com This treatment neutralizes excess acid and generates coarse-grained crystal precipitates of impurities, which are then removed by press filtration, yielding a cleaner liquid for subsequent purification. google.com

Advanced Filtration: The use of ultra-filtration with membranes of a specific pore size (e.g., 0.45 micrometers) is an effective method to clarify the product solution before the final crystallization step, ensuring that the final product meets the stringent requirements for medical intermediates. google.com

Process Control: A patented method highlights a process involving neutralization with a specific combination of calcium chloride, calcium carbonate, and calcium hydroxide to achieve high purity and minimize waste. patsnap.com The careful control of pH during neutralization is crucial for effective purification. google.com By optimizing these strategies, a final product with a purity of 100% has been reported. chemicalbook.com

| Controlled Neutralization | Using a specific sequence of calcium salts (CaCl₂, CaCO₃, Ca(OH)₂) and pH control. | High product purity (100% reported). | chemicalbook.compatsnap.com |

Derivatization and Analog Synthesis

This compound is a valuable starting material for the synthesis of various analogs and more complex bioactive molecules.

Preparation of Deuterium-Labeled Analogs for Research

A common and effective method for introducing deuterium (B1214612) is through catalytic H-D exchange reactions. nih.gov This approach often utilizes a transition metal catalyst, such as Palladium on carbon (Pd/C), in the presence of a deuterium source, most commonly deuterium oxide (D₂O). nih.gov The reaction can be facilitated by various means, including the use of aluminum powder to generate deuterium gas in situ or by performing the reaction under microwave irradiation to enhance efficiency. nih.gov For a molecule like phosphorylcholine, this method could potentially label the C-H bonds adjacent to the phosphate and ammonium (B1175870) groups. The selectivity and efficiency of the labeling would depend on the specific reaction conditions. princeton.edu

Synthesis of Downstream Bioactive Compounds Utilizing this compound as a Precursor

This compound serves as an essential precursor for the synthesis of important bioactive compounds, notably Cytidine (B196190) Diphosphate Choline and L-α-Glycerylphosphorylcholine. google.com

Cytidine Diphosphate Choline (CDP-Choline): this compound is a requisite raw material for the chemical synthesis of CDP-Choline. google.com CDP-Choline plays a vital role in the formation of cell membranes and acts as a precursor to the neurotransmitter acetylcholine (B1216132). nih.gov While biosynthesis is becoming a more common production method, chemical synthesis remains relevant. nih.gov In the chemical pathway, the synthesis involves the coupling of a cytidine monophosphate (CMP) derivative with a phosphorylcholine derivative. This compound provides the necessary phosphorylcholine moiety for this coupling reaction, typically after the removal or exchange of the calcium ion.

L-α-Glycerylphosphorylcholine (L-α-GPC): L-α-GPC is a significant neurotransmitter and phospholipid precursor synthesized from this compound. google.com The synthesis involves a two-step process:

Ion Exchange: The calcium ion in the starting material is first removed. This can be achieved by reacting the this compound with oxalic acid in an aqueous solution to precipitate calcium oxalate, yielding free phosphorylcholine. google.com An alternative method involves reacting it with potassium carbonate to exchange the calcium ion for a potassium ion, producing the phosphocholine chloride potassium salt. mdpi.comnih.gov

Coupling Reaction: The resulting phosphorylcholine derivative is then reacted with a chiral glyceryl precursor, specifically (R)-(-)-3-chloro-1,2-propanediol, in a substitution reaction. google.comnih.gov This reaction, often carried out in a solvent system like ethanol and water at elevated temperatures, yields the final L-α-GPC product, which is then purified, often using ion-exchange resins. mdpi.comgoogle.com

Recent advancements have explored performing this two-step synthesis in a flow reactor system, which can offer high conversion yields and better scalability for mass production. nih.govresearchgate.net

Biomaterial Applications and Surface Engineering with Phosphorylcholine Moieties

Biomimetic Approaches in Material Design

Biomimetic approaches in material design aim to replicate the structures and functions of biological systems to create materials with enhanced biocompatibility and performance. In this context, the phosphorylcholine (B1220837) (PC) group, a key component of cell membranes, has garnered significant interest. researchgate.netmdpi.com

Mimicking Cell Membrane Outer Layer

The outer surface of a cell membrane is primarily composed of phospholipids (B1166683), with the phosphorylcholine group being a major constituent of the polar head groups. nih.gov This structure is crucial for the cell's interaction with its external environment. nih.gov Biomaterials incorporating phosphorylcholine moieties are designed to mimic this natural surface, creating a bio-inspired interface. nih.govnih.gov By replicating the cell membrane's outer layer, these materials can effectively camouflage themselves from the body's defense mechanisms, leading to improved biocompatibility. mdpi.com The fundamental concept is that by presenting a surface that resembles the body's own cells, adverse reactions such as protein adsorption and immune responses can be minimized. nih.govnih.gov

Surface Modification of Biomaterials with Phosphorylcholine Groups

The surface modification of biomaterials with phosphorylcholine groups is a widely employed strategy to enhance their biocompatibility and performance in various medical applications. mdpi.comnih.govnih.gov This approach leverages the unique properties of the PC moiety to control biological interactions at the material-tissue interface. nih.gov

Prevention of Protein Adsorption and Denaturation Mechanisms

A primary challenge for any material in a biological environment is the immediate adsorption of proteins onto its surface, which can trigger a cascade of adverse events, including blood coagulation and inflammatory responses. mdpi.comnih.gov Surfaces modified with phosphorylcholine have demonstrated a remarkable ability to resist protein adsorption. tandfonline.comnih.govnih.govrsc.org The mechanism behind this resistance is attributed to the formation of a stable hydration layer due to the zwitterionic nature of the PC groups. nih.gov This layer of water molecules creates an energetic barrier that prevents proteins from making direct contact with the surface, thereby inhibiting their adsorption and subsequent denaturation. nih.gov Research has shown a significant reduction in the adsorption of proteins like lysozyme, fibrinogen, and bovine serum albumin on PC-coated surfaces compared to uncoated ones. acs.org

Table 1: Protein Adsorption on Different Surfaces

ProteinSurfaceSurface Excess (mg m-2)Reference
LysozymePhosphorylcholine Coated< 1 acs.org
LysozymeHydrophilic Silicon Oxide3.6 ± 0.3 acs.org
FibrinogenPhosphorylcholine Coated< 1 acs.org
FibrinogenHydrophilic Silicon Oxide6.0 ± 0.3 acs.org
Bovine Serum Albumin (BSA)Phosphorylcholine Coated< 1 acs.org
Bovine Serum Albumin (BSA)Hydrophilic Silicon Oxide2.5 ± 0.3 acs.org

Inhibition of Cell Adhesion and Fibrous Capsule Formation

The prevention of protein adsorption by phosphorylcholine surfaces directly translates to a reduction in cell adhesion. nih.gov Since proteins act as a bridge for cells to attach to a material, their absence on the surface significantly hinders cellular attachment. researchgate.net This property is particularly beneficial for medical implants, where the foreign body response often leads to the formation of a thick, fibrous capsule around the implant, which can impair its function. nih.govnih.govrsc.org Studies have shown that implants coated with phosphorylcholine exhibit a marked decrease in the adhesion of inflammatory cells such as macrophages and granulocytes. nih.gov In vivo experiments have demonstrated that PC-coated implants result in a significantly thinner fibrous capsule compared to uncoated controls, and in some cases, the capsule almost completely regresses over time. nih.govnih.govrsc.org For instance, a study on silicone implants in rats showed a significant reduction in inflammatory reaction and collagen synthesis around PC-coated implants. nih.gov Another study involving pigs also confirmed the effective reduction of capsular formation around MPC-grafted silicone breast implants. rsc.org

Reduction of Bacterial Adhesion and Biofilm Formation

Bacterial adhesion to medical devices is a major cause of healthcare-associated infections, leading to the formation of biofilms that are highly resistant to antibiotics. nih.govjst.go.jp Surfaces modified with phosphorylcholine have been shown to effectively reduce bacterial adhesion and subsequent biofilm formation. mdpi.comnih.govjst.go.jpacs.org Similar to the mechanism for preventing protein adsorption, the hydrophilic and zwitterionic nature of the PC coating creates a surface that is difficult for bacteria to colonize. nih.govnih.gov In vitro studies have demonstrated a significant reduction in the number of adherent bacteria, such as Staphylococcus aureus and Escherichia coli, on PC-coated surfaces. nih.govnih.gov For example, a study on sutures coated with a phosphorylcholine polymer showed a significant decrease in the adhesion of both methicillin-resistant and methicillin-susceptible Staphylococcus aureus. nih.gov Furthermore, microscopic observations have confirmed the inhibition of biofilm formation on these surfaces. nih.govjst.go.jp

Impact on Thrombogenicity and Hemocompatibility

The zwitterionic nature of phosphorylcholine (PC), which mimics the outer surface of red blood cell membranes, is central to its exceptional hemocompatibility. jmedtech.comucl.ac.uknih.gov This biomimicry creates a "camouflage" effect, making medical devices coated with PC less likely to be recognized as foreign by the body, thereby reducing the risk of blood clot formation. jmedtech.com The PC group is electrically neutral, containing both positive and negative charges, and is highly polar. medicaldevice-network.comnih.gov This polarity allows it to tightly bind a layer of water molecules, creating a hydration layer that acts as a physical and energetic barrier to protein and cell adhesion. jmedtech.comnih.govresearchgate.net

Research has consistently demonstrated that surfaces modified with PC polymers exhibit significantly reduced thrombogenicity. ucl.ac.uk These surfaces effectively resist the nonspecific adsorption of proteins like fibrinogen, which is a key initial step in the coagulation cascade. ucl.ac.uknih.gov By preventing protein adsorption and subsequent conformational changes, PC coatings inhibit the activation of platelets and the coagulation system. nih.govontosight.ai Studies have shown that phospholipids containing the PC group limit the activation of clotting factors and reduce the rate and strength of clot formation. ucl.ac.uk This enhanced blood compatibility is a critical attribute for any material in direct contact with blood. researchgate.netmdpi.com

The hemocompatible properties of phosphorylcholine coatings have been validated in numerous in vitro and preclinical studies. For instance, materials coated with PC have been shown to suppress bacterial adhesion and biofilm formation, further enhancing their biocompatibility. medicaldevice-network.comacs.org The nonthrombogenic nature and long-term stability of these coatings have been demonstrated in various applications, supporting their use in blood-contacting medical devices. nih.gov

Table 1: Impact of Phosphorylcholine Coatings on Hemocompatibility

ParameterObservationReference
Protein AdsorptionSignificantly reduced adsorption of proteins such as fibrinogen and γ-globulin. ucl.ac.uk
Platelet Adhesion and ActivationInhibited platelet adhesion and activation on the material surface. ontosight.aimdpi.com
Thrombus FormationReduced rate and strength of clot formation. ucl.ac.uk
Biofilm FormationSuppressed bacterial adhesion and biofilm formation. medicaldevice-network.comacs.org

Applications in Medical Devices

The unique properties of phosphorylcholine have led to its widespread investigation and application in a variety of medical devices designed for long-term contact with biological tissues and fluids.

Cardiovascular Implants (e.g., Stents, Artificial Hearts, Artificial Valves)

In the realm of cardiovascular medicine, PC coatings have proven invaluable. They are used on coronary stents to improve their hemocompatibility and reduce the incidence of in-stent thrombosis, a life-threatening complication. ontosight.ainih.gov The PC coating creates a biocompatible surface that minimizes the inflammatory response and platelet activation. ontosight.aibmj.com Clinical studies have indicated that PC-coated stents may offer advantages over uncoated stents by reducing major adverse cardiac events. ontosight.ai Furthermore, these coatings can serve as a platform for drug delivery, combining hemocompatibility with therapeutic agent elution to prevent restenosis. medicaldevice-network.comnih.gov

The application of PC extends to more complex cardiovascular devices such as artificial hearts and heart valves. nih.govacs.org For these devices, which are in constant and extensive contact with blood, preventing thrombus formation is paramount. nih.govnih.gov PC-based polymers are used to coat the surfaces of these implants to enhance their blood compatibility. mdpi.comacs.org Research on bioprosthetic heart valves grafted with poly(2-methacryloyloxyethyl phosphorylcholine) has shown improved antithrombogenicity and anticalcification properties. acs.org Similarly, coating the circuits of cardiopulmonary bypass machines with PC has been shown to reduce platelet activation and blood loss during surgery. medicaldevice-network.comnih.gov

Table 2: Phosphorylcholine in Cardiovascular Devices

DeviceApplication of PhosphorylcholineKey BenefitReference
Coronary StentsSurface coating to enhance biocompatibility.Reduced thrombosis and inflammation. ontosight.ainih.govbmj.com
Artificial HeartsCoating of blood-contacting surfaces.Improved antithrombogenicity. nih.govacs.org
Artificial ValvesSurface grafting with PC polymers.Enhanced antithrombogenicity and anticalcification. acs.orgnih.gov
Cardiopulmonary Bypass CircuitsCoating of the entire circuit.Decreased platelet activation and reduced blood loss. medicaldevice-network.comnih.gov

Orthopedic Implants and Bone-Implant Interface

The application of phosphorylcholine is also being explored in the field of orthopedic and dental implants to improve their integration with bone tissue, a process known as osseointegration. nih.govnih.gov While the primary focus in cardiovascular applications is on blood compatibility, in orthopedics, the interaction between the implant surface and bone cells is critical for long-term stability and success. nih.govrsc.org

Studies have investigated the use of PC coatings on titanium implants. nih.gov Research in a rabbit model evaluated bone formation and osseointegration at PC-coated titanium implants. The results suggested that while PC coatings exhibited clinically acceptable osseointegration, the addition of a positive charge to the PC coating (PC+) might better support local bone formation. nih.gov This indicates that the PC platform can be modified to influence biological processes at the bone-implant interface. nih.gov The ability to deliver therapeutic agents locally from a PC-coated implant surface is also a promising strategy to support bone healing. nih.govgoogle.com

Drug Delivery Systems

Phosphorylcholine-based polymers are highly effective as carriers in drug delivery systems due to their biocompatibility and ability to encapsulate and release therapeutic agents. nih.govijpsr.comcd-bioparticles.net These systems can be designed as nanoparticles, micelles, or hydrogels. nih.govsigmaaldrich.cn The PC component helps to shield the drug-loaded carrier from the immune system, reducing clearance by phagocytic cells and prolonging circulation time. nih.gov

Novel self-assembled nanoparticles based on copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) have been developed for pH-responsive drug delivery. nih.gov These systems can be engineered to release their payload at specific target sites in response to local pH changes, enhancing therapeutic efficacy while minimizing systemic side effects. nih.gov The versatility of PC polymers allows for the delivery of a wide range of drugs, from small molecules to larger biologics like proteins and genes. medicaldevice-network.comcreative-biolabs.com

Biosensors and Other Biomedical Devices

The anti-fouling properties of phosphorylcholine make it an excellent material for the surface modification of biosensors and other diagnostic devices. nih.govnih.gov Biofouling, the non-specific adsorption of biomolecules onto a sensor surface, can significantly impair its sensitivity and accuracy. nih.gov By creating a highly hydrated, bio-inert surface, PC coatings prevent this fouling, leading to more reliable and stable sensor performance. nih.govnih.gov

An example is the development of an organic electrochemical transistor (OECT) biosensor with a gate coated with a PC-functionalized polymer for the detection of C-reactive protein (CRP), a biomarker for inflammation. nih.gov This biosensor demonstrated high specificity and sensitivity, in part due to the anti-fouling nature of the PC coating. nih.gov Phosphorylcholine-based hydrogels are also used to immobilize biomolecules in microarray and nanophotonic biosensing applications. sigmaaldrich.cn Furthermore, PC has been used in the development of amperometric acetylcholine (B1216132) biosensors. mdpi.commdpi.com

Advanced Polymer Architectures Incorporating Phosphorylcholine

The versatility of phosphorylcholine chemistry allows for the creation of a wide range of advanced polymer architectures with tailored properties. nih.govnih.gov A key monomer used in the synthesis of these polymers is 2-methacryloyloxyethyl phosphorylcholine (MPC). nih.gov MPC can be readily copolymerized with other monomers using various polymerization techniques, including conventional free-radical polymerization and controlled/living radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govcir-safety.org

This control over the polymerization process enables the synthesis of polymers with precise molecular weights, narrow molecular weight distributions, and complex architectures such as:

Block copolymers: These consist of two or more distinct polymer chains linked together. For example, amphiphilic block copolymers of MPC and a hydrophobic monomer can self-assemble into micelles or other nanostructures for drug delivery. nih.gov

Graft copolymers: In this architecture, polymer chains are grafted onto a main polymer backbone. This is a common strategy for surface modification, where PC-containing polymer chains are grafted onto the surface of a medical device to impart biocompatibility. acs.org

Cross-linked hydrogels: PC-based monomers can be cross-linked to form hydrogels with high water content, which are useful as scaffolds for tissue engineering and as drug delivery vehicles. sigmaaldrich.cn

A biodegradable phosphorylcholine copolymer has been developed for cardiovascular stent coatings by copolymerizing an MPC unit with a degradable ester unit and a non-degradable butyl methacrylate (B99206) unit. rsc.org This demonstrates the ability to introduce specific functionalities, such as biodegradability, into PC-based polymers. rsc.org Another example is the synthesis of phospholipid-mimetic, biodegradable polymers by combining poly(ε-caprolactone) (PCL) with a zwitterionic phosphorylcholine polar end-group, creating materials with both mechanical stability and biocompatibility. acs.org

Linear and Hyperbranched Phosphorylcholine-Based Homopolymers

Polymers composed of 2-methacryloyloxyethyl phosphorylcholine (MPC) are a cornerstone of biomimetic material science. rsc.orgrsc.org Available polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, enable the synthesis of MPC-based homopolymers with well-defined architectures, including both linear and complex hyperbranched structures. rsc.orgresearchgate.net

These polymers are noted for their exceptional blood compatibility. rsc.orgrsc.org Studies comparing linear and hyperbranched MPC polymers have explored how molecular weight and structure influence their interactions with blood components. Research indicates that both architectures exhibit excellent hemocompatibility, showing low clot formation, minimal complement and platelet activation, and low levels of hemolysis. rsc.org The unique branched structure of hyperbranched polymers can also influence interactions with red blood cells, highlighting the importance of polymer architecture in biomaterial design. rsc.orgresearchgate.net

Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) in Advanced Material Science

Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), a polymer with the zwitterionic phosphorylcholine moiety in its side chain, has been extensively developed for a wide array of applications in advanced material science due to its unique properties. sigmaaldrich.com The structure of PMPC mimics the phospholipid head groups found in the outer leaflet of cell membranes, which imparts excellent resistance to nonspecific protein adsorption, cell adhesion, and blood coagulation. sigmaaldrich.comnih.gov This "antifouling" characteristic is primarily attributed to the formation of a tightly bound hydration layer around the zwitterionic groups, which acts as a physical and energetic barrier to protein attachment. mdpi.comresearchgate.net

This property is exploited in several fields:

Biomedical Coatings: PMPC is used as a coating for medical devices, such as artificial organs and implants, to improve their biocompatibility and reduce thrombogenicity. nih.gov It can also be grafted onto surfaces like ultra-high molecular weight polyethylene (B3416737) (UHMWPE) to create highly lubricious surfaces for applications like artificial joints. worldscientific.com

Antifouling Materials: PMPC-functionalized hydrogels demonstrate significantly reduced adsorption of proteins and bacteria, making them promising for applications where preventing biofouling is critical. mdpi.com

Nanomedicine: A notable application of PMPC is in drug delivery. It has been discovered that PMPC polymers can interact with choline (B1196258) transporters and nicotinic acetylcholine receptors, similar to the endogenous molecule acetylcholine. nih.gov This interaction facilitates receptor-mediated transcytosis across the blood-brain barrier (BBB), offering a promising strategy for delivering therapeutic antibodies and other macromolecules into the brain. nih.gov

Interaction with DNA and Serum Proteins via Calcium Ions

While phosphorylcholine surfaces are known for repelling proteins and cells, their interaction with biomolecules can be dynamically modulated by the presence of divalent cations like calcium (Ca²⁺). The phosphate (B84403) group within the phosphorylcholine moiety has the potential to bind calcium, which can then mediate interactions with other molecules. nih.gov

Atomic-scale computer simulations have revealed that a zwitterionic lipid bilayer, which features phosphorylcholine headgroups, presents a repulsive energetic barrier to a negatively charged DNA molecule. rsc.org However, this interaction is fundamentally altered in the presence of calcium ions. Ca²⁺ ions can adsorb onto the bilayer surface, making it effectively cationic. rsc.org This charge reversal eliminates the repulsive barrier and creates a deep, attractive energy minimum for DNA binding. The calcium ions act as electrostatic "bridges," linking the phosphate groups of the DNA backbone to the phosphate groups of the phosphorylcholine lipids, thereby stabilizing the DNA on the surface. rsc.org

This calcium-bridging mechanism is also relevant to protein interactions at implant surfaces. Studies on titanium implants have shown that modifying the surface with calcium ions leads to a more robust protein adsorption pattern. nih.gov This enhanced protein interaction, mediated by calcium, has been correlated with significantly improved osseointegration in vivo. nih.gov The presence of calcium ions can therefore trigger and strengthen the electrostatic attraction between phosphorylcholine-containing surfaces and negatively charged biomolecules like DNA and certain proteins.

Phosphorylcholine-Based Hydrogels

Phosphorylcholine-based hydrogels are three-dimensional polymer networks that combine the excellent biocompatibility of PC moieties with the high water content and soft, tissue-like mechanics of hydrogels. These materials are used to create environments for immobilizing biomolecules for biosensing and to study and control transport phenomena at a molecular level. nih.govmdpi.com

Ion Transport Properties (e.g., Potassium and Calcium Ions)

The transport of ions through hydrogels is critical for applications ranging from drug delivery to scaffolds for tissue engineering. Research into phosphorylcholine-containing hydrogels has provided specific insights into the movement of physiologically important cations like potassium (K⁺) and calcium (Ca²⁺).

A study investigating the release of these ions from a hydrogel containing 1 mol% of 2-methacryloyloxyethyl phosphorylcholine (MPC) found that the transport mechanism for both ions was non-Fickian, indicating that simple diffusion was not the only process governing their movement. mdpi.com This behavior suggests that electrostatic interactions, such as ion-pair binding with the charged moieties in the hydrogel, play a significant role. mdpi.com

The diffusion characteristics were quantified using the Korsmeyer-Peppas model, which yielded distinct diffusion exponents (n) and diffusion coefficients (D) for each ion.

IonDiffusion Exponent (n)Diffusion Coefficient (D) (cm²/s)Transport Mechanism
Potassium (K⁺)0.36 ± 0.0411.2 × 10⁻⁶Non-Fickian
Calcium (Ca²⁺)0.24 ± 0.022.6 × 10⁻⁶Non-Fickian

Data sourced from a study on ion release from phosphorylcholine-based hydrogels. mdpi.com The diffusion exponent 'n' being less than 0.5 is indicative of non-Fickian transport.

Influence of Cross-link Density on Transport Mechanisms

In typical hydrogel systems, the cross-link density is a key parameter used to control material properties. Generally, increasing the cross-link density reduces the average mesh size of the polymer network, which in turn hinders the diffusion of molecules and ions through it. illinois.eduresearchgate.net This creates greater obstruction for transport. researchgate.net

However, in the specific case of the phosphorylcholine-containing hydrogels studied for potassium and calcium ion release, the transport properties were found to be surprisingly independent of the cross-link density over the tested range (1–12 mol% of the cross-linking agent). mdpi.com This finding suggests that for these charged ions within a zwitterionic hydrogel, the electrostatic interactions between the ions and the polymer network are the dominant factor controlling transport. The effect of these charge interactions appears to outweigh the physical obstruction effects that would normally arise from varying the cross-link density. mdpi.com

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. uni-leipzig.de The IR spectrum of a phosphatidylcholine, a class of compounds to which phosphorylcholine (B1220837) belongs, exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent chemical bonds. researchgate.netresearchgate.net

Key vibrational bands observed in the IR spectra of phosphatidylcholines include:

C=O Stretching: A prominent peak is typically observed around 1736-1743 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the ester linkages. researchgate.netresearchgate.net

P=O Stretching: The phosphoryl group gives rise to a characteristic absorption band around 1228 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the choline (B1196258) headgroup is often found near 1053 cm⁻¹. researchgate.net

CH₂ Scissoring: Vibrations of the methylene (B1212753) groups in the molecule's backbone appear in the region of 1419-1450 cm⁻¹. researchgate.net

C-O-P Stretching: The stretching of the C-O-P linkage can be identified by a peak around 1022 cm⁻¹. researchgate.net

The presence and specific wavenumbers of these bands in an IR spectrum provide strong evidence for the presence of the phosphorylcholine moiety. uni-leipzig.de Variations in these peak positions can also offer insights into intermolecular interactions, such as hydrogen bonding and the conformational state of the molecule. uni-leipzig.denih.govnih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for Phosphatidylcholines

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching 1736 - 1743
Phosphoryl (P=O) Stretching ~1228
Methylene (CH₂) Scissoring 1419 - 1450
Carbon-Nitrogen (C-N) Stretching ~1053

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. It provides information on the connectivity of atoms and their chemical environment. mdpi.com

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of phosphorylcholine reveals distinct signals for the different protons within the molecule. hmdb.cachemicalbook.comresearchgate.net The trimethylammonium group protons, -N⁺(CH₃)₃, typically appear as a sharp singlet. The protons of the two methylene groups in the choline backbone (-CH₂-CH₂-) give rise to multiplets. researchgate.net The presence of calcium ions can influence the chemical shifts of the choline protons, potentially leading to an underestimation of choline concentration in certain environments. nih.gov

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. nih.govchemicalbook.comnih.gov The chemical shifts of the carbon atoms in phosphorylcholine are sensitive to their local electronic environment. nih.gov For instance, the carbons of the trimethylammonium group have a characteristic chemical shift, as do the methylene carbons and the carbon atom attached to the phosphate (B84403) group. nih.govnih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Phosphocholine (B91661) Moiety

Moiety Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Trimethylammonium -N⁺(CH₃)₃ Singlet Characteristic signal
Methylene -N⁺-CH₂- Multiplet Distinct signal

Note: Specific chemical shifts can vary depending on the solvent, pH, temperature, and presence of other ions. hmdb.canih.govbmrb.io

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC), can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. bmrb.iohmdb.ca

Raman Spectroscopy

Raman spectroscopy, another vibrational spectroscopy technique, offers complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of phosphorylcholine and related compounds displays several characteristic bands. mdpi.comchemicalbook.comnih.gov

Key Raman bands for phosphatidylcholines include:

A band around 720 cm⁻¹ is considered a marker for the phosphatidylcholine headgroup. researchgate.net

Vibrations associated with the C-H stretching of methylene (CH₂) and methyl (CH₃) groups are observed in the 2800-3000 cm⁻¹ region. mdpi.com

The presence of calcium ions can induce changes in the Raman spectra of phosphatidylcholine-containing membranes, affecting acyl chain rigidity and molecular interactions. nih.gov

The analysis of Raman spectra can provide insights into the conformational order and intermolecular interactions within samples containing calcium phosphorylcholine chloride. nih.govmdpi.com

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from other components in a mixture, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Choline and Phosphocholine Quantification

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique for the quantification of choline and phosphocholine. nih.govresearchgate.netnih.govijpsonline.com This method allows for the separation of the analytes from a complex matrix, followed by their precise detection and quantification based on their mass-to-charge ratio. researchgate.netnih.gov

The process typically involves:

Chromatographic Separation: The sample is injected into an HPLC system, where choline and phosphocholine are separated from other components on a specialized column. nih.govnih.gov

Ionization: The separated compounds are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). mdpi.com

Mass Analysis (MS/MS): In the tandem mass spectrometer, a specific precursor ion for each analyte is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides high specificity and reduces background noise. researchgate.net

This technique has been successfully developed and validated for the simultaneous analysis of choline and phosphocholine in various biological samples. researchgate.netnih.gov

Table 3: Example Performance Characteristics of an HPLC-MS/MS Method for Choline and Phosphocholine Quantification

Parameter Choline Phosphocholine Reference
Calibration Curve Range (μmol/L) 0.60 - 38.40 0.08 - 5.43 researchgate.netnih.gov
Limit of Detection (LOD) (μmol/L) 0.06 0.04 researchgate.netnih.gov
Intra-assay Precision (% CV) 2.2 - 4.1 3.2 - 15 researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds like phosphorylcholine. nih.govnih.govchromatographyonline.comhalocolumns.comchromatographyonline.comyoutube.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. chromatographyonline.com

HILIC offers several advantages for the analysis of polar metabolites:

Enhanced Retention: It provides good retention for highly polar compounds that are poorly retained in reversed-phase HPLC. mdpi.comchromatographyonline.com

Compatibility with MS: The high organic content of the mobile phase is beneficial for electrospray ionization, leading to improved sensitivity in MS detection. mdpi.comnih.gov

Separation of Phospholipid Classes: HILIC can effectively separate different classes of phospholipids (B1166683) based on their polar head groups. mdpi.comnih.gov

HILIC coupled with mass spectrometry is a powerful tool for the comprehensive analysis of polar metabolites, including this compound, in complex biological samples. nih.govresearchgate.netnih.gov

Thin Layer Chromatography for Isolation and Purification

Thin Layer Chromatography (TLC) is a fundamental and versatile technique for the separation and purification of compounds. nih.gov For this compound, TLC is particularly useful in separating it from related phospholipids and byproducts. nih.govgoogle.com The process involves a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase composed of a mixture of organic solvents. nih.gov

The separation mechanism relies on the differential partitioning of the sample components between the stationary and mobile phases. While one-dimensional TLC allows for the simultaneous analysis of multiple samples, two-dimensional TLC provides a higher degree of separation, which is beneficial for complex mixtures. nih.gov In the context of purifying L-α-glycerophosphorylcholine (L-α-GPC) from a reaction mixture that could contain this compound, silica gel column chromatography is employed. google.com The process can involve first removing Ca²⁺ and Cl⁻ ions using ion-exchange resins, followed by separation on a silica gel column. google.com

Radioactive labeling can be integrated with TLC for enhanced detection and quantification. For instance, if the compound is labeled with ¹⁴C, after separation on the TLC plate, a phosphoimager can be used to detect the radioactive spots, offering high sensitivity. nih.gov

Table 1: Thin Layer Chromatography Parameters

ParameterDescriptionReference
Stationary Phase Silica gel is the most commonly used stationary phase for phospholipid separation. nih.gov
Mobile Phase A combination of organic solvents, with the specific composition varying depending on the desired separation. nih.gov
Detection Can be achieved through various methods, including staining or using a phosphoimager for radiolabeled compounds. nih.govnih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the this compound molecule, which is essential for verifying its empirical formula. The molecular formula for this compound is C₅H₁₃CaClNO₄P. alfa-chemistry.comnih.govpharmacompass.com This formula dictates the expected mass percentages of carbon, hydrogen, calcium, chlorine, nitrogen, and phosphorus.

Table 2: Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage
CarbonC12.01560.0523.31%
HydrogenH1.011313.135.10%
CalciumCa40.08140.0815.56%
ChlorineCl35.45135.4513.76%
NitrogenN14.01114.015.44%
OxygenO16.00464.0024.84%
PhosphorusP30.97130.9712.02%
Total 257.69 100.00%

Note: The calculated molecular weight is approximately 257.67 g/mol . nih.govpharmacompass.comscbt.com

Thermodynamic Studies of Hydration and Stability

Thermodynamic studies of this compound reveal important information about its hydration behavior and stability. alfa-chemistry.com Investigations of vapor pressure as a function of water content have shown that this compound forms two distinct hydrates: a monohydrate and a tetrahydrate. alfa-chemistry.com No evidence of di- or trihydrates has been found. alfa-chemistry.com

Equilibrium vapor pressure measurements have been used to determine the thermodynamic parameters of dissociation for these hydrates. The tetrahydrate exhibits a higher enthalpy of dissociation per mole of water lost (16.08 kcal/mol) compared to the monohydrate (12.49 kcal/mol). alfa-chemistry.com This difference suggests that the lower stability of the tetrahydrate is influenced by entropic factors. alfa-chemistry.com

Infrared spectroscopy studies of the tetrahydrate indicate a structure consistent with a framework clathrate hydrate (B1144303). alfa-chemistry.com In this configuration, the phosphate group (-PO₃²⁻) appears to be a very weak hydrogen bond acceptor. alfa-chemistry.com Conversely, in the monohydrate, the phosphate group does not seem to participate in hydrogen bonding. alfa-chemistry.com It is also noted that neither hydrate contains P-OH bonds. alfa-chemistry.com

Table 3: Thermodynamic Data for this compound Hydrates

Hydrate FormEnthalpy of Dissociation (kcal/mol H₂O)Key Structural FeatureReference
Monohydrate 12.49-PO₃²⁻ group does not participate in hydrogen bonding. alfa-chemistry.com
Tetrahydrate 16.08Framework clathrate hydrate structure. alfa-chemistry.com

Enzymatic Methods for Detection and Quantification

Enzymatic methods offer high specificity and sensitivity for the detection and quantification of this compound and its components.

A common and effective enzymatic assay for phosphorylcholine involves a two-step coupled reaction. nih.gov First, alkaline phosphatase is used to hydrolyze phosphorylcholine, releasing choline. nih.govnih.gov Subsequently, the liberated choline is oxidized by choline oxidase. daneshyari.com

This coupled reaction can be monitored in several ways. One approach is to measure the consumption of choline or the production of a downstream product. For instance, the choline can be radioactively labeled, and its conversion tracked. nih.govnih.gov In a non-radioactive method, the hydrogen peroxide produced by the choline oxidase reaction can be coupled to a colorimetric or fluorometric indicator. nih.gov This method allows for the sensitive quantification of phosphorylcholine, with detection limits in the picomole range. nih.govnih.gov The assay is highly reproducible and demonstrates minimal interference from related compounds. nih.govnih.gov

Fluorescence-based assays provide a highly sensitive means of detecting the products of the enzymatic reactions described above. daneshyari.comnih.gov The intrinsic fluorescence of choline oxidase itself can be monitored as it changes during the oxidation of choline. daneshyari.com This approach avoids the need for an additional indicating step. daneshyari.com

Alternatively, a fluorescent probe can be linked to the choline oxidase enzyme. daneshyari.com For example, a Ruthenium(II) chelate can be used as a fluorescent label. daneshyari.com When both the hydrolysis by phospholipase D (or alkaline phosphatase for phosphorylcholine) and the oxidation by the labeled choline oxidase occur simultaneously, the change in fluorescence provides a direct measure of the analyte concentration. daneshyari.com These fluorescence-based methods are suitable for high-throughput screening applications. nih.govnih.gov

Table 4: Comparison of Enzymatic Detection Methods

MethodPrincipleAdvantagesDisadvantagesReference
Coupled Enzymatic Reaction (Radioisotopic) Alkaline phosphatase liberates choline from phosphorylcholine, which is then radioactively phosphorylated by choline kinase.High sensitivity (picomole range), high reproducibility.Requires handling of radioactive materials. nih.govnih.gov
Coupled Enzymatic Reaction (Colorimetric/Fluorometric) Hydrogen peroxide produced by choline oxidase is coupled to a dye.Non-radioactive, suitable for standard laboratory equipment.May have lower sensitivity than radioisotopic methods. nih.gov
Intrinsic Fluorescence of Choline Oxidase Changes in the intrinsic tryptophan fluorescence of choline oxidase upon reaction are measured.No need for an indicating step.Potentially lower signal-to-noise ratio. daneshyari.com
Extrinsic Fluorescence (Labeled Choline Oxidase) A fluorescent probe attached to choline oxidase provides the signal.Allows for one-step process, reduced determination time.Requires synthesis of the labeled enzyme. daneshyari.com

Biological and Immunomodulatory Research of Calcium Phosphorylcholine Chloride

Immunomodulatory Properties

Calcium phosphorylcholine (B1220837) chloride demonstrates a surprising array of immunomodulatory properties. Research has shown that it is a key component of some bacteria and can be immunogenic when exposed on apoptotic cells. Studies in mouse models have indicated that administration of the compound can induce the production of antibodies, specifically anti-phosphorylcholine (anti-PC) and anti-oxidized low-density lipoprotein (anti-oxLDL) antibodies. Furthermore, it has been observed to increase the number of mature B cells in the spleen and contribute to a reduction in atherosclerotic lesions within the aortic root in animal studies. These findings underscore the compound's capacity to actively engage and modulate the immune system.

Observed Immunomodulatory Effect Model System Key Findings
Antibody ProductionMouse ModelInduces production of anti-PC and anti-oxLDL antibodies.
B Cell MaturationMouse ModelIncreases the population of mature B cells in the spleen.
AtherosclerosisMouse ModelReduces atherosclerotic lesions in the aortic root.

Interaction with Cellular Components

The interaction of calcium phosphorylcholine chloride with cellular components is a subject of significant research, particularly in the context of biomaterials and tissue engineering. The phosphorylcholine (PC) moiety is a primary phospholipid component in eukaryotic cell membranes, suggesting a natural interface for interaction.

The surface properties of materials containing phosphorylcholine significantly influence cellular interaction. Unmodified phosphorylcholine polymers are known for low protein adsorption, which leads to reduced cell adhesion. However, modifying these polymers can dramatically alter this behavior. Studies have shown that introducing a cationic charge into PC-based polymers can increase protein adsorption, which in turn stimulates and enhances subsequent cell adhesion. The degree of cell attachment is often specific to the cell type and the concentration of the cationic monomer. Another mechanism to enhance cell adhesion involves the interaction between the phosphorylcholine group and DNA, which can be mediated by calcium ions (Ca²+). This interaction can promote serum protein adsorption on the surface, thereby provoking a significant increase in cell adhesion compared to the PC surface alone.

Beyond adhesion, modifications to phosphorylcholine surfaces can also influence cell behavior and function. Research has demonstrated that increasing the positive surface charge of PC-based polymers not only boosts cell adhesion but also stimulates increased cell differentiation. Specifically, in studies involving osteoblasts, this increased cationic charge led to a greater production of calcium phosphate (B84403) deposits, a key process in bone mineralization. This suggests that the electrochemical properties of the PC environment can play a direct role in guiding the functional maturation of cells and their ability to produce mineralized matrix.

In vitro experiments using human osteoblasts (HObs) have been conducted to assess the effects of cationically-modified phosphorylcholine polymers. In one study, HOb cells were cultured on surfaces coated with PC polymers containing varying degrees of cationic charge. The results indicated that increasing the positive surface charge on the PC polymer led to a significant increase in the adhesion of human osteoblasts.

Surface Type Effect on Human Osteoblast (HOb) Adhesion
Unmodified Phosph

Role in In Vivo Biological Systems

Analysis in Human Plasma

The study of choline (B1196258) and its metabolites, such as phosphorylcholine (the primary component of this compound), is of growing interest in clinical research, particularly for its potential role as a biomarker. nih.gov A robust and rapid method for the simultaneous analysis of choline and phosphorylcholine in human plasma has been developed using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS). nih.gov This technique is particularly effective for separating and quantifying small, highly polar molecules like choline and phosphorylcholine. nih.gov

Analysis of a plasma pool from ten healthy volunteers determined the average circulating concentration for choline and phosphorylcholine. nih.gov The results showed a significantly higher concentration of choline compared to its phosphorylated form. nih.gov Researchers noted that the recovery of phosphorylcholine during analysis can be highly dependent on the procedure, suggesting that residual enzymatic activity in plasma samples might degrade the compound. nih.gov This highlights the importance of specific sample handling protocols, such as adding a protein precipitation solvent before spiking with a standard, to ensure accurate quantification. nih.gov

CompoundAverage Circulating Value (μmol/L)
Choline15.97
Phosphorylcholine0.34
Data sourced from a study on the analysis of cholines in human plasma. nih.gov

Enzymatic Pathways and Metabolism

Phosphorylcholine is a key intermediate in the primary pathway for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes. ontosight.ainih.govnih.gov This pathway, known as the CDP-choline pathway or the Kennedy pathway, involves a series of enzymatic reactions. ontosight.ainih.gov

Conversion to Choline via Phosphoethanolamine/Phosphocholine (B91661) Phosphatase

The metabolism of choline-containing phospholipids (B1166683) is a dynamic cycle of synthesis and degradation. nih.gov While choline kinase phosphorylates choline to form phosphorylcholine, the reverse reaction is also a crucial part of maintaining cellular homeostasis. nih.gov Phosphatases are enzymes responsible for removing phosphate groups from molecules. The dephosphorylation of phosphorylcholine to yield free choline is a necessary step for the recycling and regulation of choline levels within the cell. This process is catalyzed by enzymes with phosphocholine phosphatase activity, which allows the liberated choline to be re-utilized for various cellular functions, including acetylcholine (B1216132) synthesis or re-entry into the CDP-choline pathway. nih.govmdpi.com

Conversion to CDP-choline via Choline-Phosphate Cytidylyltransferase

The conversion of phosphorylcholine to cytidine (B196190) diphosphate-choline (CDP-choline) is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). nih.govwikipedia.org This step is widely considered to be the rate-limiting and primary regulated step in the entire phosphatidylcholine biosynthesis pathway. cdnsciencepub.comnih.govcaldic.comexamine.com The enzyme facilitates a reaction between CTP (cytidine triphosphate) and choline phosphate (phosphorylcholine), resulting in the products CDP-choline and diphosphate. wikipedia.org

The activity of CCT is tightly controlled through multiple mechanisms, including its reversible binding to cell membranes. cdnsciencepub.comnih.gov It can exist as an inactive, soluble enzyme in the cytosol and becomes activated upon binding to membranes, a process influenced by the lipid composition of the membrane itself. cdnsciencepub.comnih.gov This regulation ensures that the rate of phosphatidylcholine synthesis is coordinated with the cell's need for membrane biogenesis. cdnsciencepub.comontosight.ai

EnzymeSubstrate(s)Product(s)Metabolic Role
Phosphoethanolamine/Phosphocholine PhosphatasePhosphorylcholineCholine, PhosphateRegulates cellular choline levels by dephosphorylation.
CTP:phosphocholine cytidylyltransferase (CCT)Phosphorylcholine, CTPCDP-choline, DiphosphateCatalyzes the rate-limiting step in phosphatidylcholine synthesis. cdnsciencepub.comnih.govcaldic.com

Research in Specific Disease Contexts

Alterations in choline metabolism, particularly the levels of phosphorylcholine, have been implicated in several disease states, prompting research into its role in pathology.

Potential in Tumor Pathology Research

A growing body of evidence points to activated choline metabolism as a hallmark of cancer. nih.govmdpi.com Many types of cancer cells exhibit elevated levels of phosphocholine compared to normal tissues. caldic.comnih.govmdpi.com This "cholinic phenotype" is associated with carcinogenesis and tumor progression. nih.gov The increased concentration of phosphocholine may serve as an indicator of tumor grade and malignancy. mdpi.com

This metabolic reprogramming in cancer cells has several implications for research and potential therapeutic strategies:

Biomarker for Diagnosis: The increased plasma levels of choline and phosphocholine could potentially serve as markers for the onset or progression of oncological diseases, aiding in early diagnosis. nih.gov

Therapeutic Target: Since enhanced phospholipid metabolism is required for the rapid proliferation of tumor cells, the enzymes in this pathway are being explored as pharmacological targets. aacrjournals.org Inhibiting CCT and subsequent phosphatidylcholine biosynthesis has been associated with the death of tumor cells. aacrjournals.org

Drug Delivery: The altered metabolism of cancer cells can be exploited for targeted drug delivery. Research has shown that nanocarriers decorated with phosphorylcholine can be effectively internalized by pancreatic cancer cells, suggesting phosphorylcholine can act as a targeting ligand. acs.org This uptake appears to be mediated by the phospholipid transfer protein (PLTP), which is active on the surface of these cancer cells. acs.org

Therapy Resistance: Changes in phosphatidylcholine metabolism are also linked to cancer therapy resistance, as they can support processes like autophagy that allow cancer cells to survive under stress. researchgate.net

Association with Atherosclerosis and Apoptotic Clearance

The role of phosphorylcholine in atherosclerosis is complex, with research indicating it can have both pro- and anti-atherogenic effects. Atherosclerosis is recognized as a chronic inflammatory disease involving immune responses to antigens like oxidized low-density lipoprotein (oxLDL), which contains phosphorylcholine. nih.govnih.gov

One line of research suggests that an immune response targeting phosphorylcholine can be detrimental. Studies in mice have shown that dendritic cells (antigen-presenting cells) that are "primed" with phosphorylcholine can aggravate the development of atherosclerotic lesions. nih.govnih.gov These cells promote specific T-cell responses that increase inflammation and accelerate the disease. nih.gov

Additionally, high dietary intake of choline can be metabolized by gut microbiota into trimethylamine (B31210) (TMA), which is then oxidized in the liver to trimethylamine N-oxide (TMAO). mdpi.com Elevated TMAO levels are associated with an increased risk of atherosclerosis and adverse cardiovascular events. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard enzymatic protocols for synthesizing Calcium phosphorylcholine chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of this compound can be achieved using microbial cultures (e.g., Saccharomyces cerevisiae) with choline chloride and ATP as substrates. Enzymes like choline kinase (CK) and CTP:phosphocholine cytidylyltransferase (CCT) catalyze the phosphorylation and subsequent condensation steps. To optimize efficiency:

  • Maintain a high ATP-to-substrate ratio to drive phosphorylation, as ATP depletion reduces yield .
  • Use isotopic labeling (e.g., phosphorylcholine-d9) to track reaction intermediates and quantify conversion rates .
  • Monitor pH and temperature stability, as enzymatic activity is sensitive to these parameters .

Q. How can this compound be quantified in biological samples with minimal interference from phospholipid derivatives?

  • Methodological Answer : Use a phosphatidylcholine-specific assay kit with the following steps:

  • Extract lipids via chloroform-methanol (2:1) solvent partitioning to isolate phosphorylcholine-containing compounds .
  • Perform enzymatic hydrolysis using phospholipase D to release phosphorylcholine, followed by colorimetric detection at 570 nm .
  • Include background controls (e.g., sample blanks without enzymes) to correct for endogenous phosphatases or interfering metabolites .

Advanced Research Questions

Q. How can isothermal titration calorimetry (ITC) be applied to study the binding interactions between this compound and lipid bilayers?

  • Methodological Answer :

  • Prepare lipid vesicles (e.g., DMPC or DPPC) to mimic cellular membranes. Ensure homogeneity via extrusion through 100-nm filters .
  • Titrate this compound into the lipid suspension while monitoring heat exchange.
  • Analyze binding isotherms using software like Origin™ to calculate stoichiometry (n), binding affinity (Kd), and enthalpy changes (ΔH). Note that calcium ions may compete with the compound for phosphatidylserine binding sites, requiring ion chelators (e.g., EDTA) in controls .

Q. What experimental strategies can resolve contradictions in data regarding the dual role of this compound in apoptosis and calcium signaling?

  • Methodological Answer :

  • Conduct dose-response studies in cell lines (e.g., endothelial cells) to differentiate pro-survival vs. pro-apoptotic effects. Use flow cytometry with Annexin V/PI staining to quantify apoptosis .
  • Pair calcium imaging (e.g., Fluo-4 AM dye) with siRNA knockdown of voltage-gated calcium channels (e.g., Cav1.2) to isolate the compound's direct effects on calcium influx .
  • Compare results across models (e.g., cancer vs. normal cells) to identify context-dependent signaling pathways .

Q. How can deuterium-labeled analogs of this compound be used to trace its metabolic incorporation into phospholipid membranes?

  • Methodological Answer :

  • Synthesize or procure phosphorylcholine-d9 chloride, a stable isotope-labeled analog .
  • Administer the compound to cell cultures and use LC-MS/MS to track its incorporation into phosphatidylcholine species.
  • Normalize data to total lipid content and account for isotopic dilution effects caused by endogenous choline pools .

Methodological Considerations for Reproducibility

Q. What steps ensure experimental reproducibility when studying this compound in enzymatic assays?

  • Answer :

  • Standardize substrate purity: Use >99% pure this compound to avoid side reactions .
  • Pre-equilibrate reagents to room temperature to prevent temperature-driven enzymatic lag phases .
  • Include positive controls (e.g., commercially available phosphatidylcholine standards) in each assay batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.